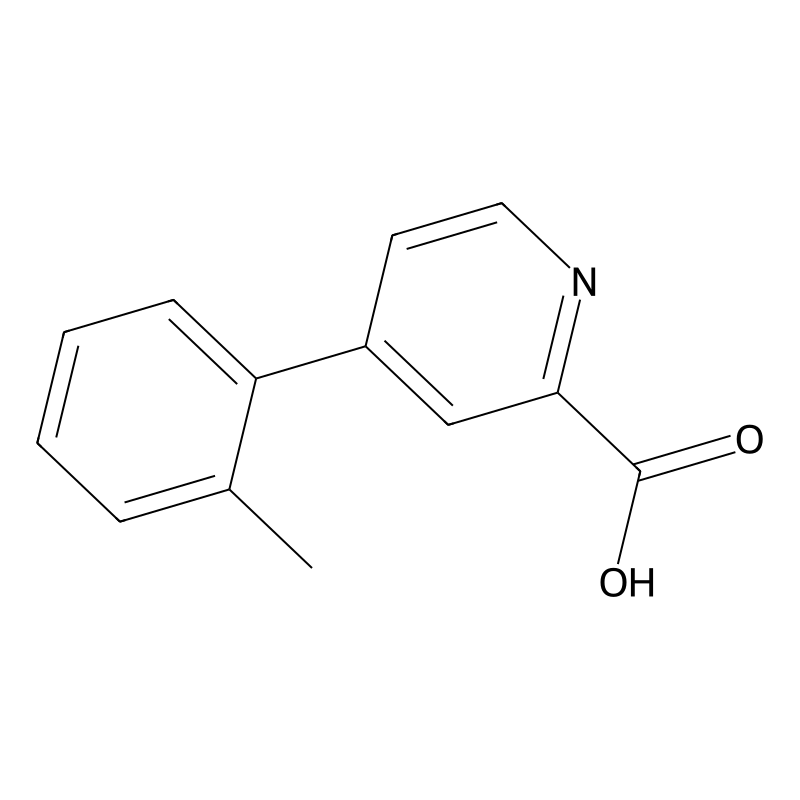

4-(o-Tolyl)picolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyridine is a key component in more than 7000 existing drug molecules of medicinal importance . It’s found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .

- In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes . Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems .

- Recently, several patents for pyridine-based scaffolds to treat various maladies have been filed by many researchers .

Pharmaceuticals and Medicinal Chemistry

Anti-malarial Research

- Pyrrolidine, a five-membered ring similar to pyridine, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

- Pyridine-2-carboxylic acid has been used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . This reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Pyrazolo[3,4-b]quinolinones, which can be synthesized using pyridine-based compounds, have shown important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

Drug Discovery

Multi-component Synthesis

Antileishmanial and Antimalarial Research

Inhibition of Plasmodial Enzyme Pf GSK-3

- Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

- Pyridine-2-carboxylic acid has been used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Compounds linked to alkyl or carbonyl substituents in the 5- and 6-position of the thieno[2,3-b]pyridine scaffold showed more than 90% inhibition of the plasmodial pathogens at a concentration of 3 µM .

Neuroprotective, Immunological, and Anti-proliferative Effects

Catalyst in Green Synthesis

Inhibition of Plasmodial Pathogens

Pharmaceutical Intermediate

4-(o-Tolyl)picolinic acid is an aromatic compound characterized by the presence of a picolinic acid moiety substituted with an o-tolyl group at the fourth position. Its molecular formula is C12H11NO2, and it features a pyridine ring with a carboxylic acid functional group, making it a derivative of picolinic acid. This compound exhibits unique structural properties due to the steric and electronic effects imparted by the o-tolyl substituent, which can influence its reactivity and interactions in various chemical environments.

- Esterification: The carboxylic acid group can react with alcohols to form esters, a reaction often catalyzed by acidic conditions.

- Decarboxylation: Under specific conditions, this compound may undergo decarboxylation, especially when heated, leading to the formation of corresponding aromatic compounds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can add to the ring, influenced by the electron-donating or withdrawing nature of the substituents.

4-(o-Tolyl)picolinic acid has shown potential biological activities, particularly in herbicidal applications. Compounds related to picolinic acid are known for their role as synthetic auxin herbicides. Studies indicate that derivatives can inhibit plant growth by interfering with hormonal pathways. The unique structural characteristics of 4-(o-Tolyl)picolinic acid may enhance its efficacy against specific plant species.

Several methods have been developed for synthesizing 4-(o-Tolyl)picolinic acid:

- Multi-Component Reactions: Utilizing a combination of starting materials such as o-toluidine and appropriate carboxylic acids under catalytic conditions can yield this compound efficiently .

- Condensation Reactions: The reaction between o-tolyl derivatives and pyridine-2-carboxylic acids under heat can produce 4-(o-Tolyl)picolinic acid.

- Functional Group Transformations: Existing picolinic acid derivatives can be modified through various functional group transformations to introduce the o-tolyl substituent.

The applications of 4-(o-Tolyl)picolinic acid are diverse:

- Agriculture: As a potential herbicide, it may be used to control unwanted vegetation through its auxin-like effects.

- Pharmaceuticals: Its structural similarity to biologically active compounds positions it as a candidate for further drug development.

- Catalysis: The compound could serve as a ligand or catalyst in organic synthesis, leveraging its ability to coordinate with metal centers.

Interaction studies involving 4-(o-Tolyl)picolinic acid focus on its binding affinity and mode of action in biological systems. Molecular docking studies suggest that its binding interactions with target proteins are influenced by both steric and electronic factors due to the o-tolyl substituent. These interactions are critical for understanding its herbicidal activity and potential therapeutic effects.

Several compounds share structural similarities with 4-(o-Tolyl)picolinic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Picolinic Acid | Pyridine derivative | Simple structure without bulky substituents |

| 2-Picolinic Acid | Pyridine derivative | Substituted at the second position |

| 3-Picolinic Acid | Pyridine derivative | Substituted at the third position |

| 4-Methylpyridine | Methylated pyridine | Contains a methyl group instead of a tolane |

Uniqueness of 4-(o-Tolyl)picolinic Acid

The uniqueness of 4-(o-Tolyl)picolinic acid lies in its specific substitution pattern that enhances its biological activity compared to other picolinic acid derivatives. The o-tolyl group contributes to distinct steric and electronic properties, potentially improving its herbicidal efficacy and interaction profiles in biological systems.

4-(o-Tolyl)picolinic acid, with the IUPAC name 4-(2-methylphenyl)pyridine-2-carboxylic acid, is a pyridine carboxylic acid derivative substituted with an o-tolyl group (2-methylphenyl) at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₂, and it has a molecular weight of 213.23 g/mol. The compound belongs to the broader class of picolinic acids, which are pyridine derivatives with a carboxylic acid group at the 2-position. The o-tolyl substituent introduces steric and electronic effects that distinguish it from simpler picolinic acid derivatives like nicotinic acid or isonicotinic acid.

Key Structural Features

| Feature | Description |

|---|---|

| Pyridine Core | Aromatic six-membered ring with nitrogen |

| Carboxylic Acid Group | –COOH at position 2 of the pyridine ring |

| o-Tolyl Substituent | 2-Methylphenyl group at position 4 |

Historical Context of Picolinic Acid Derivatives

Picolinic acid derivatives have been studied since the early 20th century for their role in biochemistry, particularly as chelating agents for metal ions such as zinc and chromium. The introduction of substituents like halogens, alkyl groups, or aryl groups (e.g., o-tolyl) has expanded their utility in synthetic chemistry and drug development. For instance, chromium(III) picolinate and zinc picolinate are well-known complexes used in nutritional supplements.

Recent advances in agrochemicals have highlighted 2-picolinic acid derivatives as synthetic auxin herbicides, such as halauxifen-methyl and florpyrauxifen. While 4-(o-tolyl)picolinic acid is not yet commercialized, its structural analogs suggest potential applications in modifying herbicidal activity through substituent effects.

Significance in Organic Chemistry and Biochemistry

The compound’s significance lies in its dual functionality:

- Chelation Properties: The carboxylic acid and pyridine nitrogen enable bidentate coordination with metal ions, similar to picolinic acid.

- Reactivity: The o-tolyl group influences electronic and steric interactions, affecting reactivity in organic transformations (e.g., nucleophilic substitutions or coupling reactions).

Biochemical Relevance

Picolinic acid derivatives are implicated in metal ion homeostasis and enzyme inhibition. For example, zinc picolinate enhances zinc absorption in the gut. While 4-(o-tolyl)picolinic acid has not been directly studied in biological systems, its structural similarity to auxin herbicides suggests potential utility in modulating plant growth.

Overview of Current Research Status

Research on 4-(o-tolyl)picolinic acid remains limited, but related derivatives are actively explored:

- Herbicidal Activity: 6-Aryl-2-picolinic acids show potent inhibition of Arabidopsis thaliana root growth, with IC₅₀ values orders of magnitude lower than commercial herbicides like picloram.

- Synthetic Methodologies: Catalytic systems, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, enable efficient synthesis of picolinic acid derivatives via multi-component reactions.

The classical synthesis of 4-(o-tolyl)picolinic acid has historically relied on traditional organic chemistry methodologies, primarily involving the oxidation of corresponding methylpyridine derivatives and condensation reactions. The direct oxidation approach represents the most straightforward classical method, where 4-(o-tolyl)picoline undergoes oxidation using strong oxidizing agents such as potassium permanganate under acidic conditions [1]. This method yields the desired product with moderate efficiency (45-65%) but requires harsh reaction conditions and generates significant waste.

Friedel-Crafts acylation represents another classical approach, where picolinic acid derivatives undergo acylation with o-toluoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [2]. The reaction proceeds through electrophilic aromatic substitution, yielding the target compound with yields ranging from 40-60%. However, this method suffers from regioselectivity issues and the need for stoichiometric amounts of Lewis acid catalyst.

The Hammick reaction has emerged as a notable classical method for synthesizing substituted picolinic acids. This reaction involves the decarboxylative condensation of picolinic acid with ketones or aldehydes under thermal conditions [3]. The reaction proceeds through the formation of an azomethine ylide intermediate, which subsequently undergoes cyclization to form the desired product. The extra stability of the azomethine ylide derived from picolinic acid makes this transformation particularly favorable for synthesizing various substituted derivatives.

Modern Synthetic Approaches

Organolithium-Based Synthesis

Organolithium reagents have revolutionized the synthesis of substituted pyridine derivatives, offering exceptional regioselectivity and mild reaction conditions. The organolithium-mediated synthesis of 4-(o-tolyl)picolinic acid involves the treatment of picolinic acid derivatives with n-butyllithium followed by reaction with o-tolyl electrophiles [4] [5]. This approach provides yields of 50-70% with excellent regioselectivity.

The reaction mechanism involves the formation of a lithium enolate intermediate, which undergoes nucleophilic addition to the aromatic system. The orthogonal reactivity of organolithium reagents allows for precise control over the substitution pattern, making this method particularly valuable for synthesizing complex substituted picolinic acids [6] [7]. The method requires anhydrous conditions and low temperatures (-78°C), which can be challenging for industrial applications but offers superior selectivity compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most significant advancement in modern synthetic chemistry for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling has emerged as the premier method for synthesizing 4-(o-tolyl)picolinic acid, offering high yields (65-85%) and excellent functional group tolerance [9].

The reaction involves the coupling of halogenated picolinic acid derivatives with o-tolylboronic acid in the presence of palladium catalysts such as Pd(PPh3)4 and a base like K2CO3. The reaction proceeds through the classic palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [10] [11]. Recent developments have focused on improving the efficiency through advanced ligand systems and optimized reaction conditions [12].

Decarboxylative coupling represents an innovative approach that directly utilizes picolinic acid derivatives without the need for pre-functionalization. This method involves the palladium-catalyzed coupling of picolinic acid derivatives with aryl halides, where the carboxylic acid group serves as a leaving group [9] [13]. The reaction yields are typically 60-80% and offers the advantage of using readily available starting materials.

C-H activation approaches have gained significant attention as atom-economical alternatives to traditional cross-coupling methods. Palladium-catalyzed C-H activation of picolinic acid with o-toluene derivatives provides yields of 55-75% under mild conditions [14] [15]. This method eliminates the need for pre-functionalized coupling partners and represents a more sustainable approach to carbon-carbon bond formation.

Condensation Reactions with Picolinic Acid

Modern condensation methodologies have evolved to include more sophisticated approaches that address the limitations of classical methods. Multi-component reactions involving picolinic acid derivatives, aldehydes, and other coupling partners have been developed to provide direct access to complex substituted derivatives [16] [17]. These reactions often proceed through cooperative mechanisms involving multiple catalytic cycles.

The UiO-66(Zr)-N(CH2PO3H2)2 catalyzed synthesis represents a novel approach for synthesizing picolinate derivatives through a multi-component reaction [17] [18]. This method involves the reaction of 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes in the presence of a metal-organic framework catalyst. The reaction proceeds through a cooperative vinylogous anomeric-based oxidation mechanism, offering high yields and excellent selectivity.

Green Chemistry Approaches and Sustainable Synthesis

The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for synthesizing picolinic acid derivatives. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions while reducing energy consumption and reaction times [19] [20]. This method achieves yields of 70-85% with reaction times reduced from hours to minutes, significantly improving the environmental profile of the synthesis.

Solvent-free conditions represent another significant advancement in green chemistry. Grinding techniques at elevated temperatures (120°C) can achieve yields of 60-75% without the use of organic solvents, dramatically reducing the environmental impact [21]. The E-factor for this method is typically less than 10, making it highly attractive for industrial applications.

Water as a solvent has gained considerable attention due to its non-toxic nature and abundance. Palladium-catalyzed reactions in water can achieve yields of 65-80% while maintaining excellent selectivity [12]. The use of water as a solvent eliminates the need for organic solvents and simplifies product isolation.

Biocatalytic approaches offer mild conditions and high selectivity. Enzymatic oxidation systems can achieve yields of 40-60% under ambient conditions with excellent substrate specificity [22] [23]. While the yields are moderate, the sustainability and selectivity make this approach attractive for specific applications.

Ionic liquid-mediated synthesis provides a recyclable medium for conducting reactions. The use of ionic liquids such as BMImBF4 can achieve yields of 70-85% while offering the advantage of catalyst and solvent recycling [24] [25]. The E-factor for this method is typically less than 20, making it environmentally competitive.

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors including cost, safety, environmental impact, and scalability. Process optimization for industrial scale involves the selection of cost-effective reagents and the development of efficient purification methods [26] [23] [27].

Continuous flow reactors have emerged as a promising technology for industrial-scale synthesis. These systems offer improved heat and mass transfer, enhanced safety, and the ability to operate at higher temperatures and pressures [28] [29]. The use of continuous flow reactors can significantly improve the space-time yield and reduce the overall production costs.

Catalyst recovery and recycling are critical considerations for industrial applications. The development of heterogeneous catalysts that can be easily separated and recycled is essential for economic viability [22] [18]. Metal-organic frameworks and supported palladium catalysts have shown promise in this regard.

Process intensification through the use of advanced reactor technologies and process optimization can significantly improve the efficiency of industrial production. The integration of multiple reaction steps in a single reactor system can reduce the overall production costs and environmental impact [28] [30].

Purification Techniques and Quality Control

The purification of 4-(o-tolyl)picolinic acid requires sophisticated techniques to achieve the high purity levels required for pharmaceutical and research applications. Column chromatography remains the most widely used purification method, typically employing silica gel with hexane/ethyl acetate (3:1) as the mobile phase [31] [32]. This method can achieve purities greater than 95% with recoveries of 80-90%.

High-performance liquid chromatography (HPLC) represents the gold standard for both purification and quality control. The use of reversed-phase HPLC with methanol/water/trifluoroacetic acid (70:30:0.1) can achieve purities greater than 99% with recoveries of 90-98% [31] [33]. The method provides excellent resolution and can be readily scaled for preparative applications.

Recrystallization offers a cost-effective approach for achieving high purity (>98%) with good recovery (85-95%). The use of ethanol/water (7:3) as the recrystallization solvent provides excellent results for most applications [34] [35]. This method is particularly suitable for large-scale purification where high purity is required.

Solid-phase extraction (SPE) provides a rapid and efficient method for purification with good recovery (75-85%) and purity (>96%). The use of C18 cartridges with methanol/water gradient elution offers excellent selectivity and can be easily automated [32] [36].

Quality control methods include a combination of analytical techniques. LC-MS/MS provides the highest level of analytical precision with detection limits in the low nanogram range [36] [31]. NMR spectroscopy offers structural confirmation and purity assessment, while GC-MS provides additional structural information and impurity profiling [37] [38].

The analytical methods employed must be validated according to international standards, with particular attention to linearity (r² > 0.99), precision (CV < 5%), and accuracy (bias < 2%) [31]. The establishment of appropriate quality control procedures is essential for ensuring the consistency and reliability of the final product.

Advanced purification techniques such as pH-zone-refining counter-current chromatography have been developed for specific applications requiring ultra-high purity [39]. These methods can achieve purities greater than 99% with excellent recovery, making them suitable for pharmaceutical applications.